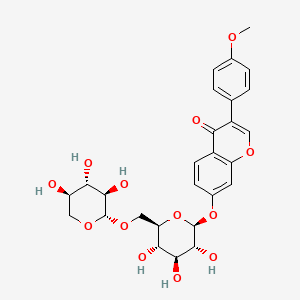

Kushenol O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30O13 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI Key |

YKLQOTMQENGJJX-CNJCLPMASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate Biosynthesis of Kushenol O in Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Kushenol O, a prenylated isoflavonoid (B1168493) glycoside found in the medicinal plant Sophora flavescens. Drawing upon the latest research in flavonoid biochemistry, genomics, and metabolomics, this document details the enzymatic steps, key intermediates, and regulatory aspects of this compound synthesis. It is designed to serve as a valuable resource for researchers investigating natural product biosynthesis, scientists engaged in drug discovery and development, and professionals in the pharmaceutical and nutraceutical industries.

Introduction to this compound and its Significance

Sophora flavescens Ait. (Leguminosae), commonly known as "Ku Shen," is a traditional Chinese medicinal herb with a long history of use for its anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] The therapeutic effects of this plant are largely attributed to its rich content of quinolizidine (B1214090) alkaloids and a diverse array of flavonoids, particularly prenylated flavonoids. Among these, this compound, a complex isoflavone (B191592) glycoside, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated experimentally. However, based on the well-established pathways of flavonoid and isoflavonoid biosynthesis in legumes and the identification of key enzymes in Sophora flavescens, a putative pathway can be constructed. This pathway can be divided into four main stages:

-

Core Flavonoid and Isoflavone Skeleton Formation: This stage follows the general phenylpropanoid pathway to produce the isoflavone backbone.

-

Biosynthesis of the Lavandulyl Prenyl Donor: This involves a specialized branch of the terpenoid pathway to create the irregular monoterpene, lavandulyl diphosphate (B83284).

-

Modification of the Isoflavone Skeleton: This includes hydroxylation and the crucial lavandulyl group attachment.

-

Glycosylation: The final step involves the attachment of a sugar moiety to the isoflavone structure.

Stage 1: Formation of the Isoflavone Core

The biosynthesis begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA.[1][3] Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This is followed by stereospecific cyclization by chalcone isomerase (CHI) to yield (2S)-naringenin, a key intermediate.[1][3]

From naringenin, the pathway proceeds to the formation of the isoflavone scaffold, a characteristic feature of legumes. This critical step is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme (CYP93C), which mediates a 2,3-aryl migration of the B-ring to form 2-hydroxyisoflavanone (B8725905).[22][23] Subsequent dehydration, likely catalyzed by a 2-hydroxyisoflavanone dehydratase (HID), yields the isoflavone, genistein (B1671435).

Stage 2: Biosynthesis of Lavandulyl Diphosphate (LPP)

A distinctive feature of many kushenols is the presence of a lavandulyl group. This irregular monoterpene is derived from the isoprenoid pathway. Two molecules of dimethylallyl diphosphate (DMAPP), produced from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, undergo a "head-to-middle" condensation reaction. This reaction is catalyzed by lavandulyl diphosphate synthase (LPPS) to form lavandulyl diphosphate (LPP).[24][25][26][27] While an LPPS has not been explicitly isolated from S. flavescens, the abundance of lavandulyl-containing flavonoids strongly suggests its presence and activity.[8][11]

Stage 3 & 4: Putative Modification and Glycosylation of the Isoflavone Core to form this compound

The precise sequence of events leading from genistein to this compound is yet to be experimentally confirmed. However, a plausible route involves the following steps:

-

Hydroxylation: The isoflavone core likely undergoes further hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. The specific P450s involved in the modification of the isoflavone skeleton in S. flavescens are yet to be characterized.[12][14][22][28][29]

-

Lavandulylation: A putative lavandulyl-prenyltransferase would then catalyze the attachment of the lavandulyl group from LPP to the hydroxylated isoflavone precursor. While several prenyltransferases have been identified in S. flavescens, their specificity for lavandulyl diphosphate has not been demonstrated.[8][30][31][32][33][34][35][36][37]

-

Glycosylation: The final step is the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase (GT) . Transcriptomic analyses of S. flavescens have revealed numerous candidate GT genes, but the specific enzyme responsible for the glycosylation of the prenylated isoflavone precursor of this compound remains to be identified.

The following diagram illustrates the putative biosynthetic pathway of this compound.

References

- 1. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]

- 9. scienceopen.com [scienceopen.com]

- 10. worldscientific.com [worldscientific.com]

- 11. Glycosidase inhibitory flavonoids from Sophora flavescens [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Main flavonoids from Sophora flavescenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 23. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 27. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products [pubmed.ncbi.nlm.nih.gov]

- 34. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of pr… [ouci.dntb.gov.ua]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

Isolating Kushenol O: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification techniques for Kushenol O, a promising prenylated flavonoid derived from the roots of Sophora flavescens. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details experimental protocols, summarizes quantitative data, and visualizes the known signaling pathways associated with this compound's biological activity.

Introduction

This compound is a flavonoid that has demonstrated significant anticancer properties, notably in papillary thyroid carcinoma. Its mechanism of action involves the regulation of the GALNT7/NF-κB axis, which plays a crucial role in tumor progression and inflammation. The effective isolation and purification of this compound are paramount for advancing preclinical and clinical research. This guide outlines a multi-step approach, from initial extraction to final purification, based on established methodologies for flavonoid isolation from Sophora flavescens.

Extraction and Preliminary Fractionation

The initial step involves the extraction of total flavonoids from the dried and powdered roots of Sophora flavescens. This is followed by a systematic fractionation process to isolate the ethyl acetate (B1210297) fraction, which is typically enriched with prenylated flavonoids like this compound.

Experimental Protocol: Extraction and Solvent Partitioning

-

Extraction:

-

The dried roots of Sophora flavescens (5 kg) are ground into a coarse powder.

-

The powdered material is extracted with 95% methanol (B129727) (36 L x 2) at room temperature for one week.[1]

-

The methanol extract is then concentrated under reduced pressure to yield a crude extract (approximately 770 g).[1]

-

-

Solvent Partitioning:

-

The concentrated methanol extract is suspended in distilled water (1 L).[1]

-

The aqueous suspension is sequentially partitioned with chloroform (B151607) and then ethyl acetate.[1]

-

This process yields a chloroform fraction (approximately 27 g), an ethyl acetate fraction (approximately 100 g), and a water fraction (approximately 600 g).[1] The ethyl acetate fraction is retained for further purification of this compound.

-

Chromatographic Purification

The purification of this compound from the enriched ethyl acetate fraction is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Column Chromatography

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction (100 g) is subjected to silica gel column chromatography.[1]

-

A gradient elution system of chloroform/methanol (e.g., starting from 20:1 and gradually increasing the polarity to 5:1) is employed to separate the components into multiple fractions.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

C-18 Column Chromatography:

-

Fractions enriched with this compound from the silica gel chromatography are further purified using C-18 column chromatography.

-

A gradient of methanol/distilled water is used as the mobile phase.

-

This step is crucial for removing closely related flavonoid compounds.

-

Experimental Protocol: Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Column: A C-18 reverse-phase column is typically used.

-

Mobile Phase: An optimized gradient of acetonitrile (B52724) and water is a common choice for separating flavonoids.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used to monitor the elution profile.

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Quantitative Data Summary

The following table summarizes the expected yields from the extraction and fractionation process. Please note that these are representative values and can vary based on the plant material and extraction conditions.

| Stage | Input Material | Output Product | Approximate Yield |

| Extraction | 5 kg dried roots of Sophora flavescens | 770 g crude methanol extract | 15.4% |

| Partitioning | 770 g crude methanol extract | 100 g ethyl acetate fraction | 13.0% (of crude extract) |

Signaling Pathway of this compound

This compound has been shown to inhibit the proliferation of cancer cells by targeting the GALNT7/NF-κB signaling pathway.[2] The following diagram illustrates the proposed mechanism of action.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational framework for the successful isolation and purification of this compound. The detailed protocols and workflow diagrams are intended to facilitate further research into the pharmacological properties of this potent flavonoid. The elucidation of its inhibitory action on the NF-κB signaling pathway opens new avenues for the development of targeted cancer therapies. Researchers are encouraged to optimize the described methods to suit their specific laboratory conditions and research objectives.

References

Kushenol O: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular mechanisms through which Kushenol O, a flavonoid derived from Sophora flavescens, exerts its anticancer effects. The information presented herein is compiled from recent scientific literature to serve as a technical resource for professionals in oncology research and drug development.

Introduction

This compound is a novel prenylflavonoid isolated from the medicinal plant Sophora flavescens, which has a long history in traditional medicine. Recent studies have highlighted its significant anticancer properties, particularly in papillary thyroid carcinoma (PTC).[1] this compound's therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This guide details its core mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action in Papillary Thyroid Carcinoma (PTC)

The primary mechanism of this compound in PTC involves the targeted inhibition of Polypeptide N-acetylgalactosaminyltransferase 7 (GALNT7), which subsequently regulates the NF-κB signaling axis.[1]

-

Inhibition of GALNT7: GALNT7 is an enzyme that initiates protein O-glycosylation, a post-translational modification implicated in cancer progression. This compound directly inhibits the expression of GALNT7 in PTC cells.[1]

-

Regulation of the NF-κB Axis: By inhibiting GALNT7, this compound effectively modulates the downstream NF-κB signaling pathway. This pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. The inhibition of this axis by this compound is believed to suppress the inflammation-to-cancer transformation and overall tumor progression.[1]

Induction of Apoptosis and Oxidative Stress

This compound is a potent inducer of apoptosis (programmed cell death) and oxidative stress in cancer cells.

-

Apoptosis Induction: Treatment with this compound leads to an increase in early apoptosis in PTC cells.[1] While the specific apoptotic pathway for this compound is under investigation, related flavonoids from the same source, such as Kushenol Z, induce apoptosis through the mitochondrial pathway. This involves modulating the Bax/Bcl-2 ratio and activating caspases-3 and -9.[2]

-

Oxidative Stress: The compound disrupts mitochondrial function, leading to a decrease in superoxide (B77818) dismutase (SOD) levels and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. This imbalance results in the accumulation of reactive oxygen species (ROS), which further promotes apoptotic cell death.[1]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1] Data from the closely related compound Kushenol A, which induces G0/G1 arrest in breast cancer cells, provides insight into the likely molecular events.[3][4]

-

G1 Phase Arrest: this compound inhibits the transition from the G1 to the S phase of the cell cycle, preventing DNA replication and cell division.[1]

-

Modulation of Cyclins and CDKs: This arrest is likely achieved by downregulating the expression of key G1 phase proteins, including cyclin-dependent kinases (CDK4, CDK6) and Cyclin D1.[3]

-

Upregulation of Tumor Suppressors: Concurrently, this compound may promote the expression of tumor suppressor proteins like p53 and the CDK inhibitor p21, which act as brakes on cell cycle progression.[3]

Potential Inhibition of PI3K/Akt/mTOR & STAT3 Pathways

While direct evidence for this compound is emerging, data from structurally similar flavonoids strongly suggest its activity involves the inhibition of major cancer-promoting signaling pathways.

-

PI3K/Akt/mTOR Pathway: Kushenol A and Kushenol Z have been shown to suppress the PI3K/Akt/mTOR pathway in breast and lung cancer cells, respectively.[3][5] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition leads to reduced phosphorylation of Akt and mTOR, effectively shutting down these pro-survival signals.[4]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively active in many cancers.[6] Polyphenolic molecules, the class to which this compound belongs, are well-documented inhibitors of STAT3 activation and phosphorylation, thereby blocking the transcription of genes involved in proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-2, Bcl-xL).[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Kushenol compounds on cancer cells.

Table 1: Cytotoxicity of Kushenol Compounds (IC50 Values) Note: Specific IC50 values for this compound were not available in the reviewed literature. Data for related compounds are presented for context.

| Compound | Cancer Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| Kushenol A | MCF-7 (Breast) | 48 h | ~16 | [3] |

| Kushenol A | MDA-MB-231 (Breast) | 48 h | ~8 | [3] |

| Kushenol Z | A549 (Lung) | 24 h | ~5 µg/mL | [2][8] |

| Kushenol Z | NCI-H226 (Lung) | 24 h | ~5 µg/mL | [2][8] |

Table 2: Effects of this compound on Oxidative Stress Markers in PTC Cells [1]

| Marker | Effect | Implication |

| SOD | Decrease | Reduced antioxidant defense |

| MDA | Increase | Increased lipid peroxidation |

| ROS | Accumulation | Increased oxidative stress |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Kushenol compounds.

7.1 Cell Viability and Cytotoxicity (CCK-8 Assay)

-

Cell Seeding: Cancer cells (e.g., PTC, MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well.[3]

-

Treatment: After 24 hours of incubation to allow for adherence, cells are treated with various concentrations of this compound (or other compounds) dissolved in DMSO and diluted in culture medium. A vehicle control (0.1% DMSO) is included.[3]

-

Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, 72 hours).[3]

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for 2-4 hours at 37°C.

-

Measurement: The absorbance (OD) is measured at 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.[3]

7.2 Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for a specified duration (e.g., 48 hours).

-

Harvesting: Adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.[3]

-

Analysis: Samples are immediately analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.[3]

7.3 Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at 4°C.[3]

-

Staining: Fixed cells are centrifuged, washed, and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

-

Incubation: Cells are incubated for 20-30 minutes at 4°C, protected from light.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using analysis software.[3]

Conclusion

This compound demonstrates significant anticancer potential through a multi-targeted mechanism of action. In papillary thyroid carcinoma, it acts by inhibiting the GALNT7/NF-κB axis, leading to reduced proliferation, G1 cell cycle arrest, and apoptosis induction via oxidative stress.[1] Inferred mechanisms, based on the activity of closely related flavonoids, suggest potent inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.[3][4][5][6] These findings highlight this compound as a promising candidate for further preclinical and clinical investigation as a novel therapeutic agent in oncology. Future research should focus on elucidating its direct molecular targets and evaluating its efficacy and safety in in vivo models.[3]

References

- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anti-inflammatory Effects of Kushenol O on Macrophages

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Kushenol O, a prenylated flavonoid isolated from Sophora flavescens, is emerging as a compound of interest for its potential immunomodulatory properties. While direct research on the anti-inflammatory effects of this compound in a classic lipopolysaccharide (LPS)-induced macrophage model is limited, studies on closely related compounds, such as Kushenol C, provide a strong basis for its predicted mechanism of action. This document synthesizes the available information on the anti-inflammatory effects of this compound and related compounds on macrophages, detailing the molecular pathways involved, providing comprehensive experimental protocols for investigation, and presenting quantitative data from analogous compounds to guide future research. The primary mechanism is anticipated to be the suppression of pro-inflammatory mediators and cytokines through the inhibition of key signaling pathways like NF-κB and MAPK.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response. Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), macrophages assume a pro-inflammatory M1 phenotype, releasing a cascade of mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). While essential for host defense, dysregulation of this response can lead to chronic inflammatory diseases.

This compound is a flavonoid that has been noted for its effects on macrophage polarization in the context of the tumor microenvironment, where it influences the NF-κB signaling axis.[1] This guide extrapolates from this and the activities of structurally similar compounds to build a technical overview of its potential as a direct anti-inflammatory agent in macrophages.

Predicted Anti-inflammatory Profile of this compound

Based on studies of the related compound Kushenol C, this compound is predicted to dose-dependently suppress the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[2][3]

Table 1: Effects of Kushenol C on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Concentration of Kushenol C (µM) | Observation |

| Nitric Oxide (NO) | 50, 100 | Dose-dependent suppression of production.[2] |

| Prostaglandin E2 (PGE2) | 50, 100 | Dose-dependent suppression of production.[2][3] |

| IL-6 | 50, 100 | Dose-dependent suppression of production.[2][3] |

| IL-1β | 50, 100 | Dose-dependent suppression of production.[2][3] |

| MCP-1 | 50, 100 | Dose-dependent suppression of production.[2][3] |

| IFN-β | 50, 100 | Dose-dependent suppression of production.[2][3] |

Note: This data is for Kushenol C and serves as a predictive model for this compound's potential effects.

Table 2: Effects of Kushenol C on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW264.7 Macrophages

| Protein | Concentration of Kushenol C (µM) | Observation |

| Inducible Nitric Oxide Synthase (iNOS) | 50, 100 | Dose-dependent inhibition of expression.[2] |

Note: This data is for Kushenol C and serves as a predictive model for this compound's potential effects. The inhibition of iNOS expression corresponds to the observed decrease in NO production.

Signaling Pathways in Macrophage Inflammation

The anti-inflammatory effects of flavonoids like this compound are typically mediated through the inhibition of critical signaling pathways that are activated by inflammatory stimuli such as LPS.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[4] In resting macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS activation of Toll-like receptor 4 (TLR4) leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to regulate the NF-κB axis.[1] Related compounds inhibit NF-κB activation, which is a likely mechanism for this compound.[2][3]

References

- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vitro Oxidative Profile of Kushenol O: A Technical Whitepaper for Researchers

Executive Summary

Kushenol O, a prenylated flavonoid isolated from Sophora flavescens, has been a subject of interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's effects on oxidative stress in vitro. Contrary to the typical antioxidant activity exhibited by many flavonoids, current research on this compound in a cancer cell model points towards a pro-oxidant mechanism. This paper will detail these findings, outline the experimental methodologies used, and provide context with standard in vitro antioxidant assays for which, it must be noted, there is currently no published data for this compound. This guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of this compound.

In Vitro Effects of this compound on Cellular Oxidative Stress

The primary research available on this compound and oxidative stress has been conducted in the context of papillary thyroid carcinoma (PTC) cells. The findings from these studies suggest that this compound induces oxidative stress rather than acting as a direct antioxidant in this specific cellular environment.

Modulation of Oxidative Stress Markers

In a study on PTC cell lines, treatment with this compound led to a notable imbalance in the cellular redox state. Specifically, it was observed to decrease the levels of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, while increasing the levels of malondialdehyde (MDA), an indicator of lipid peroxidation. This combination of effects results in the accumulation of reactive oxygen species (ROS) within the cells.[1]

Data Presentation: Effects of this compound on Oxidative Stress Markers in Papillary Thyroid Carcinoma Cells

| Parameter | Observed Effect | Implication | Reference |

| Superoxide Dismutase (SOD) | Decrease | Reduced antioxidant defense | [1] |

| Malondialdehyde (MDA) | Increase | Increased lipid peroxidation | [1] |

| Reactive Oxygen Species (ROS) | Accumulation | Increased oxidative stress | [1] |

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects on oxidative stress are still under investigation. However, the available research points towards the involvement of the NF-κB axis in the context of its activity in papillary thyroid carcinoma. There is currently no available research linking this compound to the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Standard In Vitro Antioxidant Assay Protocols

While no data is currently available for this compound using standard antioxidant assays, this section provides detailed methodologies for these common tests to facilitate future research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control (without the test compound) and a blank (without DPPH) should be included.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation.

Experimental Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound (this compound).

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control (without the test compound) is also measured.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37°C.

-

Prepare various concentrations of the test compound (this compound).

-

Add the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is determined from the standard curve.

Conclusion and Future Directions

The current body of scientific literature does not support the classification of this compound as a conventional antioxidant. In the context of papillary thyroid carcinoma cells, it appears to exhibit pro-oxidant properties by disrupting the cellular redox balance. There is a clear lack of data on the effects of this compound in standard in vitro antioxidant assays such as DPPH, ABTS, and FRAP.

Future research should aim to:

-

Evaluate the direct radical scavenging and reducing activities of this compound using the standardized assays detailed in this guide.

-

Investigate the effects of this compound on oxidative stress markers in non-cancerous cell lines to determine if the observed pro-oxidant effect is specific to cancer cells.

-

Elucidate the complete signaling pathways involved in this compound's modulation of oxidative stress, including a potential investigation into its effects on the Nrf2 pathway.

A more comprehensive understanding of this compound's in vitro oxidative profile is essential for its potential development as a therapeutic agent.

References

Kushenol O: A Potential Therapeutic Agent in Papillary Thyroid Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Papillary thyroid carcinoma (PTC) is the most prevalent endocrine malignancy, and its incidence has been on the rise globally. While many cases have a favorable prognosis, challenges remain with metastatic or recurrent disease.[1] Emerging research has identified Kushenol O, a flavonoid extracted from Sophora flavescens, as a compound with significant anticancer properties that may offer a novel therapeutic avenue for PTC.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in papillary thyroid carcinoma, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects in papillary thyroid carcinoma through a multi-faceted approach, primarily by targeting the GALNT7/NF-κB signaling axis. This leads to the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.[1] Furthermore, this compound modulates the tumor immune microenvironment and induces oxidative stress within the cancer cells.[1]

Inhibition of GALNT7 and Regulation of the NF-κB Axis

The primary molecular target of this compound in PTC is Polypeptide N-acetylgalactosaminyltransferase 7 (GALNT7).[1] By inhibiting the expression of GALNT7, this compound disrupts downstream signaling pathways, most notably the NF-κB axis.[1] The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is a hallmark of many cancers, contributing to tumor progression. This compound's ability to modulate this axis suggests it may inhibit the transformation from inflammation to cancer and subsequent tumor progression.[1]

Induction of Apoptosis and Cell Cycle Arrest

A key consequence of this compound's activity is the promotion of apoptosis in PTC cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Concurrently, this compound induces cell cycle arrest in the G1 phase, which prevents the cancer cells from replicating their DNA and dividing, thereby halting tumor growth.[1]

Oxidative Stress

This compound's mechanism also involves the induction of oxidative stress. It achieves this by inhibiting mitochondrial function, which leads to an accumulation of reactive oxygen species (ROS).[1] This is evidenced by a decrease in the levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and an increase in the lipid peroxidation product malondialdehyde (MDA).[1] Elevated ROS levels can damage cellular components and trigger apoptotic pathways.

Modulation of the Tumor Immune Microenvironment

Beyond its direct effects on cancer cells, this compound also appears to influence the tumor immune microenvironment (TIME). Specifically, it has been shown to regulate macrophage M2 polarization and efferocytosis through its impact on the NF-κB axis.[1] This suggests that this compound may have immunomodulatory effects that could enhance the body's anti-tumor immune response.

Data Presentation

The following tables summarize the key findings on the effects of this compound on papillary thyroid carcinoma cells. Note: Specific quantitative data from the primary study is not publicly available in the abstracts; the full-text article would be required for these details.

Table 1: Effects of this compound on PTC Cell Viability and Proliferation

| Parameter | Cell Line(s) | Method | Result | Quantitative Data |

| Cell Viability | PTC Cell Lines | CCK-8 Assay | Decreased | IC50: Not Available |

| Cell Proliferation | PTC Cell Lines | EdU Assay | Inhibited | % Inhibition: Not Available |

Table 2: Effects of this compound on Apoptosis and Cell Cycle in PTC Cells

| Parameter | Cell Line(s) | Method | Result | Quantitative Data |

| Apoptosis | PTC Cell Lines | Not Specified | Promoted early apoptosis | % Apoptotic Cells: Not Available |

| Cell Cycle | PTC Cell Lines | Not Specified | G1 phase arrest | % Cells in G1: Not Available |

Table 3: Effects of this compound on Oxidative Stress Markers in PTC Cells

| Parameter | Cell Line(s) | Method | Result | Quantitative Data |

| Superoxide Dismutase (SOD) | PTC Cell Lines | Not Specified | Decreased levels | Fold Change/Activity: Not Available |

| Malondialdehyde (MDA) | PTC Cell Lines | Not Specified | Increased levels | Fold Change/Concentration: Not Available |

| Reactive Oxygen Species (ROS) | PTC Cell Lines | Not Specified | Accumulation | Fold Change/Fluorescence Intensity: Not Available |

Table 4: Effects of this compound on Gene Expression in PTC Cells

| Gene Target | Cell Line(s) | Method | Result | Quantitative Data |

| GALNT7 | PTC Cell Lines | qRT-PCR | Inhibited expression | Fold Change: Not Available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for the key experiments cited in the research on this compound.

Cell Culture

Papillary thyroid carcinoma cell lines (e.g., TPC-1, BCPAP) are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed PTC cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Treat PTC cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

After treatment with this compound, harvest and fix the PTC cells in cold 70% ethanol.

-

Wash the cells with PBS and treat them with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from this compound-treated and control PTC cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for GALNT7 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Measurement of Oxidative Stress Markers

-

SOD Activity: Measure SOD activity in cell lysates using a commercial SOD assay kit, which typically measures the inhibition of a chromogenic reaction.

-

MDA Levels: Quantify lipid peroxidation by measuring MDA levels in cell lysates using a commercial MDA assay kit, often based on the reaction of MDA with thiobarbituric acid (TBA).

Visualizations

Signaling Pathway of this compound in Papillary Thyroid Carcinoma

Caption: Proposed mechanism of this compound in papillary thyroid carcinoma.

Experimental Workflow for Investigating this compound

Caption: Workflow for in vitro evaluation of this compound in PTC.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for the development of new therapeutic strategies against papillary thyroid carcinoma. Its ability to target the GALNT7/NF-κB axis, induce apoptosis and cell cycle arrest, and modulate the tumor microenvironment highlights its potential as a multi-target agent.

Future research should focus on obtaining the full-text data from the seminal study to enable a more detailed quantitative analysis. Further investigations are warranted to:

-

Elucidate the effects of this compound on other critical signaling pathways in PTC, such as the PI3K/AKT and MAPK pathways.

-

Validate the in vitro findings in preclinical in vivo animal models of papillary thyroid carcinoma.

-

Explore the potential for synergistic effects when combined with existing PTC therapies.

-

Investigate the bioavailability and pharmacological properties of this compound to assess its feasibility for clinical development.

References

Molecular Targets of Kushenol O in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol O, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated notable anti-cancer properties. This technical guide provides an in-depth analysis of the molecular targets of this compound within key signal transduction pathways. Current research definitively identifies Polypeptide N-acetylgalactosaminyltransferase 7 (GALNT7) as a direct target, leading to the subsequent inhibition of the NF-κB signaling pathway. This interaction has been shown to suppress tumor progression, induce apoptosis, and modulate the tumor immune microenvironment in papillary thyroid carcinoma. While direct evidence for this compound's interaction with the PI3K/Akt/mTOR and MAPK signaling pathways is still under investigation, studies on structurally related kushenols suggest these pathways as probable additional mechanisms of action. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Signaling Pathway: NF-κB

The most well-documented molecular mechanism of this compound involves the direct inhibition of GALNT7, a key enzyme responsible for the initiation of mucin-type O-glycosylation. This action subsequently downregulates the NF-κB signaling cascade.

Mechanism of Action

This compound has been shown to inhibit the expression of GALNT7 in papillary thyroid carcinoma (PTC) cells.[1] GALNT7 is an enzyme that, when overexpressed in cancer, can modify the glycosylation of proteins involved in cell signaling. By inhibiting GALNT7, this compound disrupts these post-translational modifications, which in turn leads to the suppression of the NF-κB pathway.[1] The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival, and its inhibition is a key mechanism of this compound's anti-tumor effects.[1]

Signaling Pathway Diagram

Caption: this compound inhibits GALNT7, leading to downregulation of the NF-κB signaling pathway.

Potential Signaling Pathways: PI3K/Akt/mTOR and MAPK

While direct evidence for this compound is pending, numerous studies on other kushenol compounds, such as Kushenol A, C, and Z, strongly suggest that the PI3K/Akt/mTOR and MAPK pathways are also likely targets. These compounds share a similar flavonoid backbone, making these pathways relevant for hypothesis-driven research on this compound.

PI3K/Akt/mTOR Pathway

Studies on Kushenol A have shown that it suppresses cell proliferation in breast cancer by inhibiting the phosphorylation of Akt and mTOR.[2][3] This suggests that this compound may also exert its anti-cancer effects by modulating this critical pathway, which is involved in cell growth, survival, and metabolism.

PI3K/Akt/mTOR Pathway Diagram

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Polyphenolic compounds, the class of molecules to which this compound belongs, are known to modulate MAPK signaling.[4][5][6][7] Although direct studies on this compound are lacking, its structural similarity to other MAPK-inhibiting flavonoids makes this a probable mechanism of action.

MAPK Pathway Diagram

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data

Table 1: Effects of this compound on Molecular and Cellular Processes in Papillary Thyroid Carcinoma

| Parameter | Effect of this compound Treatment |

| Protein Expression | |

| GALNT7 | Decreased |

| p-p65 (NF-κB) | Decreased |

| Cellular Processes | |

| Cell Proliferation | Inhibited |

| Apoptosis | Promoted |

| Oxidative Stress (ROS) | Increased |

| Cell Cycle | G1 Phase Arrest |

Data summarized from studies on papillary thyroid carcinoma cells.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the molecular targets of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., papillary thyroid carcinoma cell lines) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Add various concentrations of this compound (e.g., 0-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

This technique is used to measure the changes in protein expression levels (e.g., GALNT7, p-p65, Akt, p-Akt) following treatment with this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-GALNT7, anti-p-p65, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the cellular and molecular effects of this compound.

Conclusion and Future Directions

This compound presents a promising natural compound for anti-cancer therapy, with a clearly defined mechanism of action involving the inhibition of the GALNT7/NF-κB axis. The potential for this compound to also modulate the PI3K/Akt/mTOR and MAPK pathways, as suggested by studies on related compounds, warrants further direct investigation. Future research should focus on obtaining precise quantitative data for this compound's activity, such as IC50 values in a broader range of cancer cell lines, and elucidating its effects on the PI3K/Akt and MAPK pathways through detailed molecular studies. Such efforts will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 4. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth inhibitory effects of flavonoids in human thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Kushenol O: Modulating the Tumor Immune Microenvironment for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kushenol O, a flavonoid derived from the medicinal plant Sophora flavescens, is emerging as a promising immunomodulatory agent with significant potential in oncology. Recent studies indicate that this compound can effectively reshape the tumor immune microenvironment (TME), a critical factor in cancer progression and therapeutic response. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the TME, with a particular focus on its role in macrophage polarization. This document synthesizes available data on its mechanism of action, offers detailed experimental protocols for its study, and presents visual workflows and signaling pathways to facilitate further research and development.

Introduction

The tumor immune microenvironment is a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix components that plays a dual role in cancer, capable of both suppressing and promoting tumor growth. A key component of the TME is the tumor-associated macrophage (TAM), which often exhibits an M2-polarized phenotype, contributing to immunosuppression, angiogenesis, and metastasis. Re-polarizing these M2 TAMs towards a pro-inflammatory M1 phenotype is a key strategy in cancer immunotherapy.

This compound has demonstrated a capacity to modulate the TME by targeting TAMs. It has been shown to inhibit the M2 polarization of macrophages, thereby shifting the balance towards an anti-tumor immune response. This guide will delve into the specifics of this mechanism and provide the necessary technical information for its investigation.

Quantitative Data Summary

While specific quantitative data for this compound's direct effects on the tumor immune microenvironment are emerging, studies on related compounds from Sophora flavescens and other Kushenols provide valuable insights into their potential efficacy. The following tables summarize representative data from studies on Kushenol A and other flavonoids from Sophora flavescens, which are structurally and functionally related to this compound.

Table 1: In Vitro Anti-Proliferative Activity of Kushenol A

| Cell Line | Cancer Type | IC50 (µM) after 48h | Citation |

| BT474 | Breast Cancer | Not specified | [1] |

| MCF-7 | Breast Cancer | Not specified | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | [1] |

Note: The original study on Kushenol A reported dose-dependent inhibition of proliferation but did not provide specific IC50 values in the abstract.[1]

Table 2: In Vivo Tumor Growth Inhibition by Kushenol A

| Cancer Cell Line | Mouse Model | Treatment Dose | Tumor Growth Inhibition (%) | Citation |

| Breast Cancer Cells | Nude Mice Xenograft | Dose-dependent | Significant | [1][2] |

Note: The study demonstrated that Kushenol A administration repressed breast cancer xenograft tumor growth in a dose-dependent manner, though specific percentage of inhibition was not detailed in the abstract.[1][2]

Table 3: Effect of Flavonoids from Sophora flavescens on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Treatment | Cytokine | Inhibition | Citation |

| RAW 264.7 | LPS | Prenylated Flavonoids | PGE2, NO, IL-6, TNF-α | Significant | [3] |

| MH-S | BCG | Flavonoids of S. flavescens (FSF) | TNF-α, CCL5, IL-6 | Significant | [4] |

Core Mechanism of Action: Targeting the GALNT7/NF-κB Axis

The primary mechanism through which this compound is understood to modulate the tumor immune microenvironment is by targeting the GALNT7/NF-κB signaling axis, which in turn regulates macrophage M2 polarization and efferocytosis.[5][6][7]

-

GALNT7 Inhibition: this compound has been found to inhibit the expression of GalNAc transferase 7 (GALNT7). GALNT7 is an enzyme responsible for O-glycosylation, a post-translational modification that can affect the function of various proteins involved in cancer progression and immune signaling.

-

NF-κB Pathway Regulation: By inhibiting GALNT7, this compound modulates the downstream NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammation and immunity, and its dysregulation is a hallmark of many cancers. In the context of TAMs, activation of the NF-κB pathway is often associated with the pro-inflammatory M1 phenotype.

-

Inhibition of M2 Macrophage Polarization: The modulation of the NF-κB axis by this compound leads to the inhibition of M2 macrophage polarization. This shifts the macrophage phenotype within the TME from a pro-tumoral (M2) to an anti-tumoral (M1) state.

-

Impact on Efferocytosis: Efferocytosis, the clearance of apoptotic cells by phagocytes, is a crucial process in tissue homeostasis. In the TME, efferocytosis by M2 macrophages can promote tumor growth. This compound's regulation of macrophage polarization may also impact this process, further contributing to its anti-tumor effects.[5][6][7]

Below is a diagram illustrating this proposed signaling pathway.

// Nodes Kushenol_O [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GALNT7 [label="GALNT7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_Polarization [label="Macrophage M2 Polarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efferocytosis [label="Pro-tumoral Efferocytosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; TME [label="Immunosuppressive\nTumor Microenvironment", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Kushenol_O -> GALNT7 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; GALNT7 -> NFkB [label="Modulates", color="#4285F4", fontcolor="#202124"]; NFkB -> M2_Polarization [label="Promotes", color="#34A853", fontcolor="#202124"]; M2_Polarization -> Efferocytosis [color="#34A853"]; M2_Polarization -> TME [label="Contributes to", color="#5F6368", fontcolor="#202124"]; Efferocytosis -> TME [label="Contributes to", color="#5F6368", fontcolor="#202124"];

// Invisible edge for alignment {rank=same; Kushenol_O; GALNT7;} }

Caption: Proposed signaling pathway of this compound in the tumor immune microenvironment.Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on the tumor immune microenvironment. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., papillary thyroid carcinoma cells)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.[8]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Macrophage Polarization Analysis by qRT-PCR

This protocol is used to quantify the expression of M1 and M2 macrophage markers following treatment with this compound.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into M0 macrophages) or primary macrophages

-

Complete culture medium

-

This compound

-

LPS and IFN-γ (for M1 polarization control)

-

IL-4 and IL-13 (for M2 polarization control)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for M1 markers (e.g., TNFα, IL1B, CXCL10) and M2 markers (e.g., CD206, CD163, IL10)

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Differentiate macrophages to the M0 state (e.g., treat THP-1 cells with PMA).

-

Seed M0 macrophages in 6-well plates.

-

Treat the macrophages with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include untreated, M1-polarizing, and M2-polarizing conditions as controls.

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, specific primers for M1/M2 markers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID mice)

-

Cancer cell line (e.g., papillary thyroid carcinoma cells)

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

Protocol:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[9]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to the desired dosing schedule and route. The control group should receive the vehicle.

-

Measure tumor volume (e.g., using the formula: 0.5 x length x width²) and body weight regularly (e.g., every 2-3 days).[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage markers).

Visualizations of Workflows and Logical Relationships

Experimental Workflow for In Vitro Analysis

The following diagram outlines the typical workflow for investigating the in vitro effects of this compound on cancer cells and macrophages.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; culture_cells [label="Culture Cancer Cells\n& Macrophages", fillcolor="#FFFFFF", fontcolor="#202124"]; treat_kushenol_o [label="Treat with this compound\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; cck8 [label="Cell Viability Assay\n(CCK-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qpcr [label="Macrophage Polarization\n(qRT-PCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_cytometry [label="Macrophage Surface Markers\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="Cytokine Analysis\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> culture_cells; culture_cells -> treat_kushenol_o; treat_kushenol_o -> cck8; treat_kushenol_o -> qpcr; treat_kushenol_o -> flow_cytometry; treat_kushenol_o -> elisa; cck8 -> analyze_data; qpcr -> analyze_data; flow_cytometry -> analyze_data; elisa -> analyze_data; analyze_data -> end; }

Caption: In vitro experimental workflow for assessing this compound's effects.Logical Relationship of this compound's Anti-Tumor Effects

This diagram illustrates the logical connections between this compound's molecular actions and its ultimate anti-tumor outcomes.

// Nodes Kushenol_O [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibit_GALNT7 [label="Inhibition of GALNT7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modulate_NFkB [label="Modulation of NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit_M2_Pol [label="Inhibition of M2 Polarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Promote_M1_Pheno [label="Promotion of M1 Phenotype", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reshape_TME [label="Reshaping of TME", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibit_Tumor_Growth [label="Inhibition of Tumor Growth", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Promote_Apoptosis [label="Promotion of Cancer\nCell Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Kushenol_O -> Inhibit_GALNT7; Inhibit_GALNT7 -> Modulate_NFkB; Modulate_NFkB -> Inhibit_M2_Pol; Inhibit_M2_Pol -> Promote_M1_Pheno; Promote_M1_Pheno -> Reshape_TME; Reshape_TME -> Inhibit_Tumor_Growth; Kushenol_O -> Promote_Apoptosis; Promote_Apoptosis -> Inhibit_Tumor_Growth; }

Caption: Logical flow of this compound's anti-tumor activity.Conclusion and Future Directions

This compound presents a compelling profile as a modulator of the tumor immune microenvironment. Its ability to inhibit M2 macrophage polarization via the GALNT7/NF-κB axis highlights its potential as a novel immunotherapeutic agent. The data from related compounds suggest that Kushenols, in general, possess significant anti-cancer properties.

Future research should focus on obtaining more specific quantitative data on this compound's effects on various immune cell populations within the TME. Elucidating the full spectrum of its molecular targets and downstream effects will be crucial for its clinical development. Furthermore, studies exploring combination therapies, where this compound is used to sensitize tumors to other immunotherapies like checkpoint inhibitors, are warranted. The experimental frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-arthritic activity of total flavonoids of the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The flavonoids of Sophora flavescens exerts anti-inflammatory activity via promoting autophagy of Bacillus Calmette-Guérin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 9. An In Vivo Mouse Model of Metastatic Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sophora flavescens: A Source of Bioactive Flavonoids - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial leguminous plant, has a long-standing history in traditional Chinese medicine.[1] Its roots, known as "Ku Shen," are a rich reservoir of bioactive compounds, primarily alkaloids and flavonoids.[1][2] Modern pharmacological research has increasingly focused on the prenylated flavonoids from Sophora flavescens due to their significant therapeutic potential. These compounds have demonstrated a wide array of biological activities, including potent antitumor, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the bioactive flavonoids derived from Sophora flavescens, with a focus on their extraction, biological activities, and underlying molecular mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of Flavonoids and their Bioactivities

The following tables summarize key quantitative data related to the extraction and biological efficacy of flavonoids from Sophora flavescens.

Table 1: Extraction Yields of Flavonoids from Sophora flavescens

| Extraction Method | Key Parameters | Total Flavonoid Yield (mg/g) | Specific Flavonoid Yields (mg/g) | Reference |

| Mechanochemical-Promoted Extraction (MPET) | Grinding with 15% Na2CO3 at 440 rpm for 17 min; water as solvent (25 mL/g) | 35.17 | Not specified | [5] |

| Ultrasound-Assisted Extraction (UAE) | 30 min extraction time, 80% methanol (B129727), 80°C, 26 mL/g solvent-to-material ratio | Not specified | Trifolirhizin: 2.570, Formononetin: 0.213, Isoxanthohumol: 0.534, Maackiain: 0.797, Kurarinone (B208610): 3.091 | [6] |

| Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction | [C8mim]BF4 solvent, 27 mL/g solvent-to-solid ratio, 38 min extraction time, 6h soaking, 56°C | 7.38 (of 5 prenylated flavonoids) | Not specified | [7] |

Table 2: In Vitro Bioactivities of Sophora flavescens Flavonoids (IC50 values)

| Flavonoid/Extract | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Sophoraflavanone G (SG) | Anticancer (Proliferation) | Human myeloid leukemia HL-60 cells | 20 µM (at 48h) | [8] |

| Flavonoid-rich extract (SFEA) | Antioxidant | DPPH radical scavenging | 0.984 mg/g | [6] |

| Flavonoid-rich extract (SFEA) | Antioxidant | Hydroxyl radical scavenging | 1.084 mg/g | [6] |

| Kurarinone | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | Not specified, but significant inhibition | |

| Sophoraflavanone G | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | Not specified, but significant inhibition | [9] |

Table 3: Pharmacokinetic Parameters of Kurarinone

| Species | Administration Route & Dose | Bioavailability | Key Findings | Reference |

| Dog | Intravenous (2 mg/kg) and Oral (20 mg/kg) | 38.19% | Rapidly absorbed with low clearance. | [3] |

Table 4: Toxicological Profile of Flavonoid-Rich Extract from Sophora flavescens (SFEA)

| Study Type | Animal Model | Doses Administered | Key Findings | Reference |

| Acute Oral Toxicity | Kunming (KM) mice | Single dose of 9.0 g/kg | No mortality or clinical signs of toxicity. LD50 > 9.0 g/kg. | [10][11][12] |

| 13-Week Sub-chronic Oral Toxicity | Sprague-Dawley (SD) rats | 40, 80, 400, 800, and 1200 mg/kg/day | No treatment-related mortality or abnormalities. NOAEL > 1200 mg/kg. | [10][11][12] |

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, quantification, and bioactivity assessment of flavonoids from Sophora flavescens.

Flavonoid Extraction

a) Ultrasound-Assisted Extraction (UAE) Protocol for Flavonoid Isolation

This protocol is based on the optimized conditions for extracting specific flavonoids as reported in the literature.[6]

-

Sample Preparation: Dry the roots of Sophora flavescens and grind them into a fine powder.

-

Extraction:

-

Weigh a specific amount of the powdered plant material.

-

Add 80% methanol at a solvent-to-material ratio of 26 mL/g.

-

Place the mixture in an ultrasonic bath at 80°C for 30 minutes.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques like column chromatography to isolate individual flavonoids.